
6-Chloro-2-iodo-9H-purine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-iodo-9H-purine hydrate is a chemical compound with the molecular formula C5H4ClIN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of chlorine and iodine atoms attached to the purine ring, along with a hydrate form, which means it includes water molecules in its crystalline structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-9H-purine hydrate can be achieved through a regiospecific lithiation/quenching sequence. One efficient method involves starting from hypoxanthine, a naturally occurring purine derivative. The process includes the use of Harpoon’s base and tributyltin chloride to achieve the desired substitution on the purine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-iodo-9H-purine hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium diisopropylamide (LDA): For lithiation reactions.
Tributyltin chloride: For quenching reactions.
Palladium catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 6-Chloro-2-iodo-9H-purine with different functional groups attached to the purine ring .
Applications De Recherche Scientifique
6-Chloro-2-iodo-9H-purine hydrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules, such as nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Chloro-2-iodo-9H-purine hydrate involves its interaction with molecular targets, such as enzymes and nucleic acids. The chlorine and iodine atoms can participate in various chemical interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Chloro-2-iodo-9H-purine hydrate include:
6-Chloro-9H-purine: Lacks the iodine atom.
2-Iodo-9H-purine: Lacks the chlorine atom.
6-Bromo-2-iodo-9H-purine: Contains a bromine atom instead of chlorine
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C5H4ClIN4O |
|---|---|
Poids moléculaire |
298.47 g/mol |
Nom IUPAC |
6-chloro-2-iodo-7H-purine;hydrate |
InChI |
InChI=1S/C5H2ClIN4.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H,8,9,10,11);1H2 |
Clé InChI |
TZLIJBBJWBZYOR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC(=N2)I)Cl.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


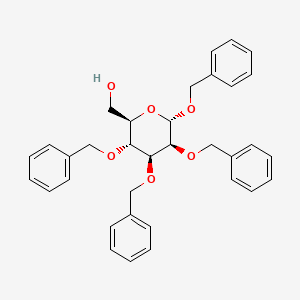
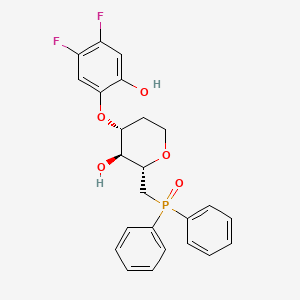
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
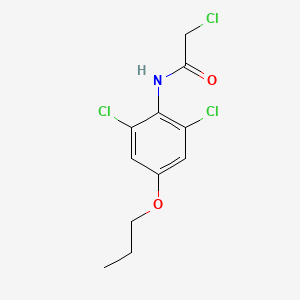
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
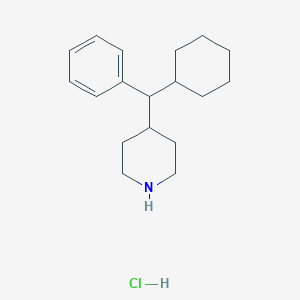
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
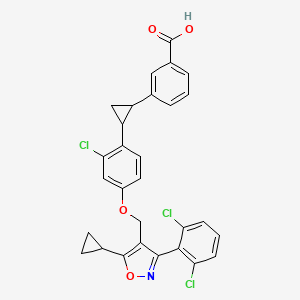
![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
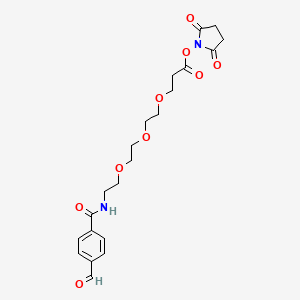
![N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine](/img/structure/B15062779.png)
